N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide
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Overview
Description
N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Attachment of the Methylprop-2-enamide Moiety: The final step involves the reaction of the cyclopropylimidazole with N-methylprop-2-enamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
N-[(1-cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-11(15)13(2)6-9-7-14(8-12-9)10-4-5-10/h3,7-8,10H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJALVJRSPIXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(C=N1)C2CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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